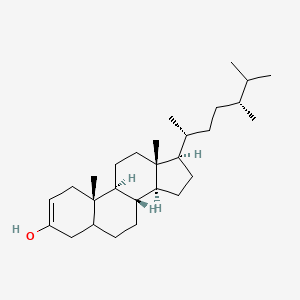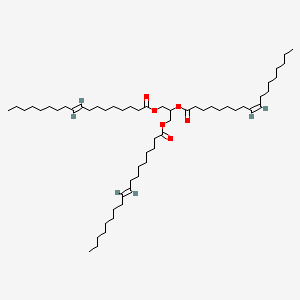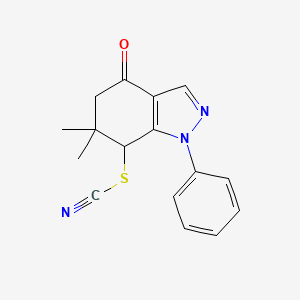
(6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The thiocyanate group can be introduced by reacting the indazole derivative with thiocyanogen or a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an oxidizing agent.
- Reaction conditions: Room temperature, using an appropriate solvent such as acetonitrile .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiocyanate group, leading to the formation of sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield amine derivatives.
Substitution: The thiocyanate group can be substituted by nucleophiles, such as amines or alcohols, to form corresponding thiourea or thiocarbamate derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Thiourea or thiocarbamate derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex indazole derivatives.
- Studied for its reactivity and potential to form various functionalized products.
Biology and Medicine:
- Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Potential use as a pharmacophore in drug design due to the presence of the indazole core and thiocyanate group.
Industry:
- Potential applications in the development of new materials with specific chemical properties.
- Used in the synthesis of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate typically involves the following steps:
-
Formation of the Indazole Core:
- Starting with a suitable phenylhydrazine derivative, the indazole core can be synthesized via cyclization reactions. For example, phenylhydrazine can react with a diketone under acidic conditions to form the indazole ring.
- Reaction conditions: Reflux in methanol with methanesulfonic acid as a catalyst .
Mechanism of Action
The mechanism of action of (6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate is not fully elucidated but is believed to involve interactions with various molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that can interact with the indazole core and thiocyanate group.
Pathways Involved: Potential modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
(6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group.
(6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) chloride: Similar structure but with a chloride group instead of a thiocyanate group.
Uniqueness:
- The presence of the thiocyanate group in (6,6-Dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate imparts unique reactivity and potential biological activity compared to its analogs.
- The combination of the indazole core and thiocyanate group may offer distinct pharmacological properties and synthetic versatility.
Properties
IUPAC Name |
(6,6-dimethyl-4-oxo-1-phenyl-5,7-dihydroindazol-7-yl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-16(2)8-13(20)12-9-18-19(11-6-4-3-5-7-11)14(12)15(16)21-10-17/h3-7,9,15H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRROVQJQOYZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(C1SC#N)N(N=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
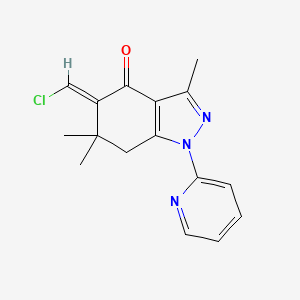
![(NE)-N-[(4Z)-4-hydroxyimino-3,6,6-trimethyl-1-pyridin-2-yl-7H-indazol-5-ylidene]hydroxylamine](/img/structure/B8006554.png)
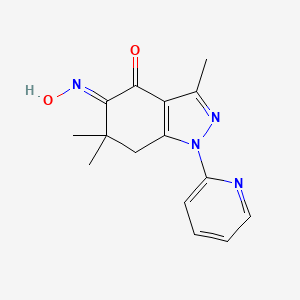
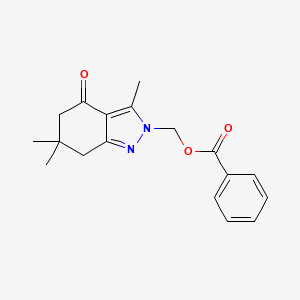
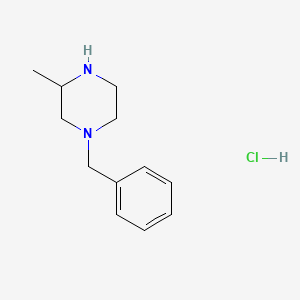





![(2S)-2-[[(2S)-1-(2-azaniumylacetyl)pyrrolidine-2-carbonyl]amino]propanoate](/img/structure/B8006605.png)
